molecular formula C25H21BrN2O5 B5335546 Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate

Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate

Cat. No.: B5335546
M. Wt: 509.3 g/mol
InChI Key: ODAONHIXFKFGJH-HYARGMPZSA-N
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Description

Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with methyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate is unique due to the presence of both bromophenyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c1-32-21-12-6-16(7-13-21)14-22(28-23(29)17-8-10-19(26)11-9-17)24(30)27-20-5-3-4-18(15-20)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAONHIXFKFGJH-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)OC)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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